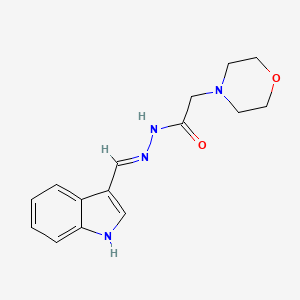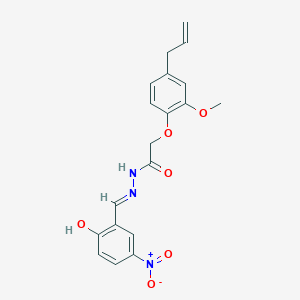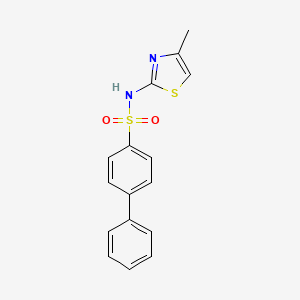
N'-(1H-indol-3-ylmethylene)-2-(4-morpholinyl)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(1H-indol-3-ylmethylene)-2-(4-morpholinyl)acetohydrazide, also known as MIH, is a chemical compound that has been extensively studied for its potential applications in scientific research. MIH is a hydrazide derivative of indole-3-acetic acid, a naturally occurring plant hormone that regulates various physiological processes in plants. MIH has been shown to possess several biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Mecanismo De Acción
The mechanism of action of N'-(1H-indol-3-ylmethylene)-2-(4-morpholinyl)acetohydrazide is not fully understood. However, it has been proposed that N'-(1H-indol-3-ylmethylene)-2-(4-morpholinyl)acetohydrazide exerts its biological activities by modulating various signaling pathways, such as the NF-κB pathway, the JAK/STAT pathway, and the PI3K/Akt pathway. N'-(1H-indol-3-ylmethylene)-2-(4-morpholinyl)acetohydrazide has also been shown to interact with various cellular targets, such as DNA, RNA, and proteins.
Biochemical and Physiological Effects:
N'-(1H-indol-3-ylmethylene)-2-(4-morpholinyl)acetohydrazide has been shown to possess several biochemical and physiological effects. N'-(1H-indol-3-ylmethylene)-2-(4-morpholinyl)acetohydrazide has been shown to reduce the levels of reactive oxygen species and nitric oxide, which are involved in the pathogenesis of various diseases. N'-(1H-indol-3-ylmethylene)-2-(4-morpholinyl)acetohydrazide has also been shown to enhance the activity of antioxidant enzymes, such as superoxide dismutase and catalase. N'-(1H-indol-3-ylmethylene)-2-(4-morpholinyl)acetohydrazide has been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(1H-indol-3-ylmethylene)-2-(4-morpholinyl)acetohydrazide has several advantages for lab experiments. N'-(1H-indol-3-ylmethylene)-2-(4-morpholinyl)acetohydrazide is a stable and soluble compound, which makes it easy to handle and store. N'-(1H-indol-3-ylmethylene)-2-(4-morpholinyl)acetohydrazide is also relatively inexpensive, which makes it accessible for researchers with limited budgets. N'-(1H-indol-3-ylmethylene)-2-(4-morpholinyl)acetohydrazide has been shown to possess several biological activities, which makes it a versatile compound for various types of experiments.
However, N'-(1H-indol-3-ylmethylene)-2-(4-morpholinyl)acetohydrazide also has some limitations for lab experiments. N'-(1H-indol-3-ylmethylene)-2-(4-morpholinyl)acetohydrazide has low bioavailability, which limits its effectiveness in vivo. N'-(1H-indol-3-ylmethylene)-2-(4-morpholinyl)acetohydrazide also has low selectivity, which may result in off-target effects. N'-(1H-indol-3-ylmethylene)-2-(4-morpholinyl)acetohydrazide may also interact with other compounds in the experimental system, which may complicate the interpretation of the results.
Direcciones Futuras
There are several future directions for N'-(1H-indol-3-ylmethylene)-2-(4-morpholinyl)acetohydrazide research. One direction is to improve the bioavailability and selectivity of N'-(1H-indol-3-ylmethylene)-2-(4-morpholinyl)acetohydrazide by modifying its chemical structure. Another direction is to investigate the pharmacokinetics and pharmacodynamics of N'-(1H-indol-3-ylmethylene)-2-(4-morpholinyl)acetohydrazide in vivo, which may provide insights into its potential therapeutic applications. Another direction is to investigate the synergistic effects of N'-(1H-indol-3-ylmethylene)-2-(4-morpholinyl)acetohydrazide with other compounds, which may enhance its biological activities. Another direction is to investigate the mechanism of action of N'-(1H-indol-3-ylmethylene)-2-(4-morpholinyl)acetohydrazide in more detail, which may provide insights into its cellular targets and signaling pathways. Another direction is to investigate the potential applications of N'-(1H-indol-3-ylmethylene)-2-(4-morpholinyl)acetohydrazide in agriculture, such as plant growth regulation and pest control.
Métodos De Síntesis
N'-(1H-indol-3-ylmethylene)-2-(4-morpholinyl)acetohydrazide can be synthesized by reacting indole-3-acetic acid hydrazide with 4-morpholinecarboxaldehyde in the presence of acetic acid and glacial acetic acid. The reaction proceeds via a condensation reaction, which results in the formation of N'-(1H-indol-3-ylmethylene)-2-(4-morpholinyl)acetohydrazide as a yellow crystalline solid. The yield of N'-(1H-indol-3-ylmethylene)-2-(4-morpholinyl)acetohydrazide can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Aplicaciones Científicas De Investigación
N'-(1H-indol-3-ylmethylene)-2-(4-morpholinyl)acetohydrazide has been extensively studied for its potential applications in scientific research. N'-(1H-indol-3-ylmethylene)-2-(4-morpholinyl)acetohydrazide has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. N'-(1H-indol-3-ylmethylene)-2-(4-morpholinyl)acetohydrazide has also been shown to possess anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. N'-(1H-indol-3-ylmethylene)-2-(4-morpholinyl)acetohydrazide has also been shown to possess anti-microbial properties by inhibiting the growth of various bacterial and fungal strains.
Propiedades
IUPAC Name |
N-[(E)-1H-indol-3-ylmethylideneamino]-2-morpholin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c20-15(11-19-5-7-21-8-6-19)18-17-10-12-9-16-14-4-2-1-3-13(12)14/h1-4,9-10,16H,5-8,11H2,(H,18,20)/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLHFYOORQWYDB-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NN=CC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CC(=O)N/N=C/C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-1H-indol-3-ylmethylideneamino]-2-morpholin-4-ylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-2-methoxy-N-{[5-(methoxymethyl)-2-furyl]methyl}ethanamine](/img/structure/B6078249.png)
![1-(4-chlorobenzyl)-N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6078250.png)
![N-(2-chlorobenzyl)-2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]acetamide](/img/structure/B6078253.png)
![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl nicotinate](/img/structure/B6078258.png)
![1-(3-{[3-(4-thiomorpholinylcarbonyl)-1H-pyrazol-5-yl]methoxy}phenyl)ethanone](/img/structure/B6078265.png)
![2-[(4-methoxyphenyl)imino]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one](/img/structure/B6078277.png)
![N-(2-methoxybenzyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6078278.png)
![2-methyl-4-{5-[(2-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}quinoline](/img/structure/B6078286.png)
![(2,4-dimethoxyphenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B6078292.png)

![3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]-N-[(1-ethyl-2-pyrrolidinyl)methyl]propanamide](/img/structure/B6078310.png)
![5-(1-{3-[(2-methyl-2-propen-1-yl)oxy]benzoyl}-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B6078318.png)

![3-[1-(benzylamino)ethylidene]-5-methyl-2,4(3H,5H)-furandione](/img/structure/B6078340.png)